



### **D-Moses: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | D-Moses   |           |
| Cat. No.:            | B12371973 | Get Quote |

An In-depth Technical Guide on the Core Properties and Experimental Use of **D-Moses** 

For researchers, scientists, and drug development professionals, the use of appropriate controls is paramount to the validity and interpretation of experimental results. In the study of epigenetic modulators, specifically inhibitors of bromodomains, **D-Moses** serves as a critical negative control for its enantiomer, L-Moses, a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain. This technical guide provides comprehensive information on **D-Moses**, including its supplier, chemical properties, and detailed experimental protocols where it is used to validate the specific effects of L-Moses.

## **Supplier and Product Information**

**D-Moses**, also known as D-45, is commercially available from several chemical suppliers catering to the research community. A primary supplier is MedChemExpress.[1][2]

Table 1: Product Information



| Parameter        | Information                                       |  |
|------------------|---------------------------------------------------|--|
| Product Name     | D-Moses; D-45                                     |  |
| CAS Number       | 2084850-77-9                                      |  |
| Primary Supplier | MedChemExpress                                    |  |
| Typical Sizes    | 5 mg, 10 mg, 50 mg, 100 mg                        |  |
| Storage          | Stock solution: -80°C (6 months), -20°C (1 month) |  |
| Use              | For research use only. Not for patient use.       |  |

## **Chemical and Biological Properties**

**D-Moses** is the enantiomer of L-Moses and is specifically used as an inactive control compound.[1][2] While L-Moses is a potent inhibitor of the PCAF bromodomain, **D-Moses** exhibits no observable binding to this target.[1][2][3] This stereochemical difference in activity makes **D-Moses** an ideal tool for distinguishing the on-target effects of L-Moses from any potential off-target or non-specific effects.

The p300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation.[3][4] Its bromodomain recognizes acetylated lysine residues on histones and other proteins, facilitating chromatin remodeling and the recruitment of transcriptional machinery.[4] Dysregulation of PCAF has been implicated in various diseases, including cancer and viral infections.[3][4]

## **Quantitative Data: Binding Affinity and Potency**

The following table summarizes the key quantitative data for L-Moses, highlighting the inactivity of **D-Moses**. This data is crucial for designing experiments and interpreting results.

Table 2: Binding Affinity and Potency of L-Moses (with **D-Moses** as a control)



| Parameter                | Target                                 | Value (L-Moses) | Value (D-Moses)             |
|--------------------------|----------------------------------------|-----------------|-----------------------------|
| Binding Affinity (Kd)    | PCAF Bromodomain<br>(ITC)              | 126 nM[4][5][6] | No observable binding[3][4] |
| Binding Affinity (Kd)    | PCAF Bromodomain<br>(BROMOscan)        | 48 nM[4][5]     | Not reported                |
| Inhibitor Constant (Ki)  | PCAF Bromodomain<br>(HTRF)             | 47 nM[4][5]     | Not reported                |
| Binding Affinity (Kd)    | GCN5 Bromodomain<br>(ITC)              | 600 nM[4][5]    | Not reported                |
| Binding Affinity (Kd)    | GCN5 Bromodomain<br>(BROMOscan)        | 220 nM[4][5]    | Not reported                |
| Cellular Activity (IC50) | PCAF NanoBRET (truncated)              | 220 nM[4]       | Not reported                |
| Cellular Activity (IC50) | PCAF NanoBRET (full-length)            | 1.2 μΜ[4]       | Not reported                |
| Cellular Activity (IC50) | Competing pull-down (full-length PCAF) | 660 nM[4]       | Not reported                |
| Cellular Activity (IC50) | Competing pull-down (full-length GCN5) | 220 nM[4]       | Not reported                |
| Selectivity              | BRD4 vs. PCAF                          | >4500-fold[4]   | Not applicable              |

### **Experimental Protocols**

**D-Moses** should be used in parallel with L-Moses in all experiments to ensure that the observed biological effects are due to the specific inhibition of the PCAF bromodomain. The following are detailed methodologies for key experiments.

## **Isothermal Titration Calorimetry (ITC)**

Objective: To determine the binding affinity (Kd) and thermodynamic parameters of L-Moses binding to the PCAF bromodomain, with **D-Moses** as a negative control.



#### Methodology:

- Protein Preparation: Express and purify the recombinant human PCAF bromodomain (e.g., residues 717-833). Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[4]
- Ligand Preparation: Dissolve L-Moses and **D-Moses** separately in the same ITC buffer to a final concentration of approximately 1 mM.
- ITC Experiment:
  - Fill the sample cell of an ITC instrument (e.g., MicroCal ITC200) with the PCAF bromodomain solution at a concentration of approximately 50 μM.[4]
  - Load the injection syringe with the L-Moses or **D-Moses** solution.
  - Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
- Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction for L-Moses. For **D-Moses**, no significant heat change is expected, confirming its lack of binding.

#### NanoBRET Target Engagement Assay

Objective: To measure the ability of L-Moses to displace the PCAF bromodomain from its natural binding partner, histone H3, in living cells, using **D-Moses** as a negative control.

#### Methodology:

- Cell Culture and Transfection:
  - Culture HEK293 cells in a suitable medium.
  - Co-transfect the cells with two plasmids: one encoding the PCAF bromodomain fused to NanoLuc luciferase and another encoding histone H3.3 fused to HaloTag.[4]
- Assay Setup:



- Seed the transfected cells into 96-well plates.
- Treat the cells with the HaloTag NanoBRET 618 Ligand, which acts as the energy acceptor.[4]
- Compound Treatment: Treat the cells with a serial dilution of L-Moses or **D-Moses**. Include a
  vehicle control (e.g., DMSO).
- Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a suitable plate reader.
- Data Analysis: Calculate the IC50 value for L-Moses, which represents the concentration at which it inhibits 50% of the PCAF-histone H3.3 interaction. **D-Moses** should not show any significant inhibition of the BRET signal.

#### In Vivo Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of L-Moses in a cancer model, using **D-Moses** as a negative control to ensure that any anti-tumor effects are due to PCAF bromodomain inhibition.

#### Methodology:

- Model Selection: Choose an appropriate immunodeficient mouse strain (e.g., NOD-scid gamma mice) and a cancer cell line sensitive to PCAF inhibition.[7]
- Tumor Implantation: Subcutaneously inject the tumor cells into the flank of each mouse.[7]
- Compound Formulation and Administration:
  - Prepare a suitable vehicle for administration (e.g., a solution of DMSO, Tween 80, and saline).[7]
  - Dissolve L-Moses and **D-Moses** in the vehicle to the desired concentration.
  - Administer the compounds to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.[7]
- Tumor Growth Monitoring: Regularly measure tumor volume using calipers.



Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.[7]
 Measure the final tumor weight and perform further analysis, such as Western blotting or immunohistochemistry, on the tumor tissue.[7]

# Visualizations PCAF Signaling Pathway and L-Moses Inhibition



Click to download full resolution via product page

Caption: PCAF signaling pathway and the inhibitory action of L-Moses.

# **Experimental Workflow for Comparing L-Moses and D-Moses**





Click to download full resolution via product page

Caption: Workflow for comparing the effects of L-Moses and **D-Moses**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a PCAF Bromodomain Chemical Probe PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. L-Moses | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [D-Moses: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371973#d-moses-supplier-and-product-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com